PU-H71
概要
説明
PU-H71 is a novel heat shock protein 90 (Hsp90) inhibitor[“]. It has shown anticancer activity in pre-clinical trials on triple-negative breast cancer[“]. The expression of Hsp90 is higher in cancer cells than in normal cells, and compared with normal cells, cancer cells are more dependent on Hsp90 for survivalr[“].
In scientific research, this compound has been used in combination with other substances to assess therapeutic potential. For instance, a study combined prodigiosin with this compound to treat the MDA-MB-231 cell line, a model for triple negative breast cancer[“]. The treatment resulted in a decrease of the number of adherent cells with apoptotic effects[“]. It increased the levels of caspases 3,8 and 9 and decreased the levels of mTOR expression[“]. Additionally, there was a remarkable decrease of Hsp90α transcription and expression levels upon treatment with combined therapy[“].
Another study found that this compound could be a promising radiosensitizer for carbon-ion radiotherapy[“]. It was found to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[“].
作用機序
Target of Action The primary target of PU-H71 is PU-H7112. This compound is an attractive target for cancer therapy, as its expression is higher in cancer cells than in normal cells. Cancer cells are more dependent on this compound for survival[“].
Mode of Action This compound specifically inhibits active this compound, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival[“]. It has been shown to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[“].
Result of Action This compound has been shown to significantly sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[“]. It induces efficient and sustained downregulation and inactivation of several proteins involved in tumor proliferation, survival, and invasive potential[“]. Among them, it has been identified to downregulate components of the Ras/Raf/MAPK pathway and G2-M phase to contribute to its anti-proliferative effect, degrade activated Akt and Bcl-xL to induce apoptosis, and inhibit activated NF- B, Akt, ERK2, Tyk2, and PKC to reduce TNBC invasive potential[“].
Action Environment The action of this compound can be affected by environmental factors. For instance, it has been shown to augment antigen-specific mouse T cell responses by acting during priming[“]. It improved in vivo anti-tumor immune responses in OVA-primed mice challenged with E.G7 but not EL4 cells[“]. However, it had no effect when administered once the OVA-specific T cell response was ongoing[“].
Chemical Properties
Chemical Reaction Type PU-H71 undergoes several phase 1 reactions, including S-oxidation, N-dealkylation, de-iodination, and O-demethylation[“]. The most active phase 1 reaction is O-demethylation, which leads to the formation of a catechol[“].
Reactivity this compound is a potent inhibitor of this compound, and it disrupts the epichaperome and degrades JAK2 as well as other client proteins[“][“]. It has been shown to sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[“].
Solubility this compound is soluble in DMSO (100 mg/mL or 195.17 mM), water (34 mg/mL or 66.35 mM when warmed with a 50ºC water bath), and ethanol (0.875 mg/mL or 1.7 mM when warmed with a 50ºC water bath)[“].
Biochemical Properties
PU-H71 is a potent inhibitor of heat shock protein 90 (this compound), a protein that plays a critical role in modulating the activity of many cell signaling proteins[“][“]. It specifically inhibits active this compound, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival[“][“].
Cellular Effects This compound has been shown to have significant effects on cells, particularly cancer cells. It potently kills cancer cells via disruption of the epichaperome and degradation of JAK2 as well as other client proteins[“][“]. It has been reported to cause the death of CLL cells in a dose and time-dependent manner while the viability of either PBMC or normal B lymphocytes were not affected[“]. In addition, it has been shown to significantly sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[“].
Molecular Mechanism The molecular mechanism of action of this compound involves the inhibition of this compound and the subsequent degradation of oncogenic signaling proteins. It induces efficient and sustained downregulation and inactivation of these proteins[“]. Among them, it has been identified to downregulate components of the Ras/Raf/MAPK pathway and G2-M phase to contribute to its anti-proliferative effect, degrade activated Akt and Bcl-xL to induce apoptosis, and inhibit activated NF- B, Akt, ERK2, Tyk2, and PKC to reduce TNBC invasive potential[“].
Time Effect The effect of this compound does change over time. When administered at the time of priming, this compound significantly increased the number of IFNγ-secreting T cells as compared to controls, without an impact on T cell phenotype or anti-OVA antibody levels[“]. However, this compound had no effect when administered once the OVA-specific T cell response was ongoing[“]. This suggests that the timing of this compound administration can significantly influence its effects.
科学的研究の応用
Anti-Tumor T Cell Responses
PU-H71 has been shown to modulate anti-tumor T cell responses, suggesting its potential application in immune and cellular therapy. When administered at the time of priming, this compound significantly increased the number of IFNγ-secreting T cells. This suggests that this compound could be used to enhance the efficacy of cellular immunotherapy[“].
Treatment of Myeloproliferative Neoplasms
A patient with an unclassified myeloproliferative neoplasm harboring a novel PML-SYK fusion, who progressed to acute myeloid leukemia despite allogeneic stem cell transplantation, was successfully treated using this compound[“]. This suggests that this compound could be a potential therapeutic agent for treating myeloproliferative neoplasms[“].
Combined Therapy for Triple Negative Breast Cancer (TNBC)
Research has shown that a combination of prodigiosin and this compound has potent cytotoxicity on MDA-MB-231 cells, a TNBC cell line[“]. This suggests that this compound could be used in combination therapies for the treatment of TNBC[“].
Radiosensitizer for Carbon-Ion Radiotherapy (CIRT)
This compound has been shown to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair3. This suggests that this compound could be a promising radiosensitizer for CIRT[“].
Inhibition of this compound
This compound is a potent inhibitor of heat shock protein 90 (this compound), a protein that plays a critical role in modulating the activity of many cell signaling proteins[“][“]. This suggests that this compound could be used to study the function of this compound and its role in various cellular processes[“][“].
Drug Discovery
This compound exhibits remarkable versatility, making it a valuable tool for various studies[“]. With its application ranging from cancer research to drug discovery, this compound continues to unlock new possibilities in the field of science[“].
Product Comparison
PU-H71, Elesclomol and Luminespib: Similarities and Differences of Organic Compounds
Similarities
Target Proteins: All three compounds target proteins that are crucial for the survival and proliferation of cancer cells[“][“][“][“].
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90)[“][“].
Elesclomol is known to elevate oxidative stress levels in cancer cells, leading to programmed cell death[“][“].
Luminespib is an inhibitor of HSP90[“].
Mechanism: Both this compound and Luminespib work by inhibiting the function of HSP9053. HSP90 is a chaperone protein that assists in the proper folding of other proteins, many of which are involved in cell growth and division. By inhibiting HSP90, these compounds can disrupt these processes and lead to cell death[“][“][“]. Elesclomol, on the other hand, works by increasing the levels of reactive oxygen species (ROS) in cancer cells, which can also lead to cell death[“][“].
Cancer Treatment: All three compounds have shown promising results in preclinical testing against several different types of cancer[“][“][“][“].
Chemical Structure: While the exact chemical structures of these compounds differ, they all belong to the class of small molecules[“].
Differences
Mechanism this compound: It is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). It induces efficient and sustained downregulation and inactivation of several oncoproteins involved in tumor proliferation, survival, and invasive potential[“][“].
Elesclomol: It works by increasing the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It requires a redox active metal ion to function[“].
Luminespib: It is an inhibitor of HSP90. It works by inhibiting the function of HSP90, a chaperone protein that assists in the proper folding of other proteins, many of which are involved in cell growth and division[“].
Chemical Structure:Each of these compounds has a unique chemical structure. This compound is a purine-scaffold inhibitor[“], Elesclomol is a bis(thio-hydrazide amide), and Luminespib is a resorcinylic isoxazole amide[“].
Related Small Molecules
6-[4-Methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid,JG-231,Paeoniflorin,Debio 0932,MKT-077,Ethoxyquin,Cemdomespib,PU-WS13 ,4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide,Acetamide, N-(2-(5-((6-deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy)-3'-fluoro(1,1'-biphenyl)-2-yl)ethyl)-,TAS-116,Myrtucommulone A ,Retaspimycin
将来の方向性
Epichaperome Inhibition in Cancer Cells:PU-H71 is known as an HSP90 inhibitor that specifically targets the epichaperome, a complex involved in protein-protein interactions critical for cancer cell survival. Research has shown that this compound becomes trapped when bound to HSP90 in epichaperomes, while it exits rapidly from HSP90 in normal cells. This differential binding characteristic makes this compound a potential candidate for cancer-specific treatments. Experiments with pancreatic cancer cells have demonstrated that this compound's efficacy is linked to the epichaperome occupancy level in these cells. The biochemical and functional mechanism of epichaperome modulation by this compound includes trapping epichaperomes along with their interacting proteins, leading to the collapse of epichaperomes and the restoration of normal protein-protein interaction networks. This collapse is detrimental to cancer cell survival and the maintenance of a malignant phenotype. Further research could focus on the precise mechanisms of this compound's interaction with epichaperomes in various cancer types[“].
Sensitization to Radiotherapy:Studies have indicated that this compound can sensitize cancer cells to radiotherapy. For instance, in experiments involving murine osteosarcoma cells and human normal fibroblast cells, this compound demonstrated cytotoxicity and enhanced radiosensitivity in these cells when exposed to various forms of radiation, including X-rays and carbon-ion beams. This suggests a potential role for this compound in improving the efficacy of radiotherapy in cancer treatment. Future studies could explore the scope of this compound as a radiosensitizer in different cancer models and radiation types[“].
Development of Cell-Permeable Probes:Research on biotinylated derivatives of this compound has provided insights into the development of cell-permeable probes for this compound in cancer cells. These probes have shown the ability to enter live cancer cells and bind to oncogenic this compound, a crucial protein for cancer cell survival. The studies demonstrated that some biotinylated analogs of this compound can substantially occupy oncogenic this compound sites, leading to the degradation of this compound-chaperoned onco-proteins and subsequent cell growth inhibition. The efficacy of these probes is influenced by factors such as linker length and type. Future research might focus on optimizing these probes for better intracellular delivery and efficacy in targeting this compound in cancer cells[“].
This research provides a framework for future investigations into the use of this compound and its derivatives in cancer treatment. By focusing on these aspects, scientists can further elucidate the mechanisms of action of this compound and potentially develop more effective cancer therapies.
特性
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVGFZUWFMATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236288 | |
Record name | PU-H71 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873436-91-0 | |
Record name | PU-H71 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zelavespib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PU-H71 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZELAVESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。